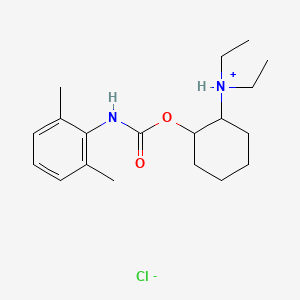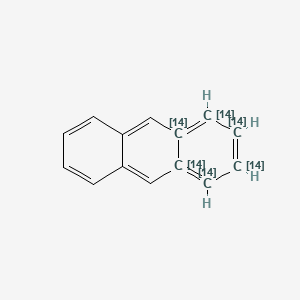
Anthracene-(1,2,3,4,4A,9A-14C)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Anthracene-(1,2,3,4,4A,9A-14C): is a radiolabeled compound with the molecular formula C14H10 . It is a derivative of anthracene, a polycyclic aromatic hydrocarbon consisting of three fused benzene rings. The compound is labeled with carbon-14, a radioactive isotope, which makes it useful in various scientific research applications, particularly in tracing and studying chemical reactions and biological processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Anthracene-(1,2,3,4,4A,9A-14C) typically involves the incorporation of carbon-14 into the anthracene molecule. This can be achieved through various synthetic routes, including:
Grignard Reaction: One common method involves the reaction of a carbon-14 labeled Grignard reagent with an appropriate anthracene precursor.
Friedel-Crafts Alkylation: Another method involves the alkylation of anthracene with a carbon-14 labeled alkyl halide in the presence of a Lewis acid catalyst.
Industrial Production Methods
Industrial production of Anthracene-(1,2,3,4,4A,9A-14C) involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:
Radiolabeling: Incorporation of carbon-14 into the anthracene structure.
Purification: Techniques such as high-performance liquid chromatography (HPLC) are used to purify the compound to achieve a high degree of labeling and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Anthracene-(1,2,3,4,4A,9A-14C) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form anthraquinone derivatives.
Reduction: Reduction reactions can convert anthracene to dihydroanthracene or tetrahydroanthracene.
Substitution: Electrophilic substitution reactions can introduce various substituents onto the anthracene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are commonly used under acidic or basic conditions.
Major Products
Oxidation: Anthraquinone derivatives.
Reduction: Dihydroanthracene and tetrahydroanthracene.
Substitution: Various substituted anthracene derivatives depending on the reagent used.
Wissenschaftliche Forschungsanwendungen
Anthracene-(1,2,3,4,4A,9A-14C) has a wide range of applications in scientific research:
Chemistry: Used as a tracer in studying reaction mechanisms and kinetics.
Biology: Employed in metabolic studies to trace the incorporation and transformation of anthracene in biological systems.
Medicine: Utilized in pharmacokinetic studies to understand the distribution and metabolism of anthracene-based drugs.
Industry: Applied in the development of new materials, such as organic semiconductors and light-emitting diodes (LEDs).
Wirkmechanismus
The mechanism of action of Anthracene-(1,2,3,4,4A,9A-14C) depends on its application. In biological systems, the compound can interact with various molecular targets, including enzymes and receptors, to trace metabolic pathways. The carbon-14 label allows for the detection and quantification of the compound and its metabolites using techniques such as liquid scintillation counting and autoradiography.
Vergleich Mit ähnlichen Verbindungen
Anthracene-(1,2,3,4,4A,9A-14C) can be compared with other radiolabeled polycyclic aromatic hydrocarbons, such as:
Phenanthrene-(9,10-14C): Similar in structure but with different labeling positions.
Naphthalene-(1,2-14C): A simpler two-ring structure with carbon-14 labeling.
Pyrene-(1,2,3,4-14C): A larger four-ring structure with carbon-14 labeling.
The uniqueness of Anthracene-(1,2,3,4,4A,9A-14C) lies in its specific labeling positions and its three-ring structure, which makes it particularly useful for studying complex chemical and biological processes.
Eigenschaften
Molekularformel |
C14H10 |
|---|---|
Molekulargewicht |
190.18 g/mol |
IUPAC-Name |
anthracene |
InChI |
InChI=1S/C14H10/c1-2-6-12-10-14-8-4-3-7-13(14)9-11(12)5-1/h1-10H/i1+2,2+2,5+2,6+2,11+2,12+2 |
InChI-Schlüssel |
MWPLVEDNUUSJAV-XJLGZWMLSA-N |
Isomerische SMILES |
C1=CC2=C[14C]3=[14CH][14CH]=[14CH][14CH]=[14C]3C=C2C=C1 |
Kanonische SMILES |
C1=CC=C2C=C3C=CC=CC3=CC2=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-[[5-[3-(4-Butoxyphenyl)-1-hydroxypropyl]-4,7-dimethoxy-1-benzofuran-6-yl]oxy]ethyl-dimethylazanium;2-hydroxy-2-oxoacetate](/img/structure/B13740422.png)
![Dibenz[a,h]anthracene-7,14-dione](/img/structure/B13740427.png)
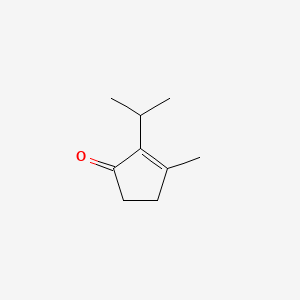

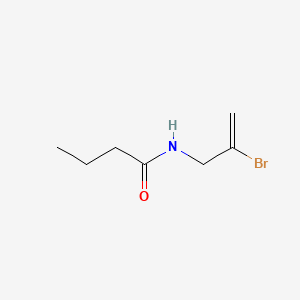
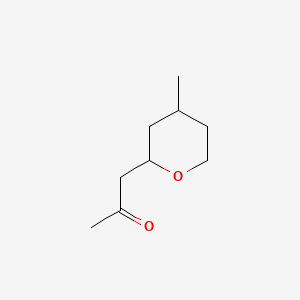

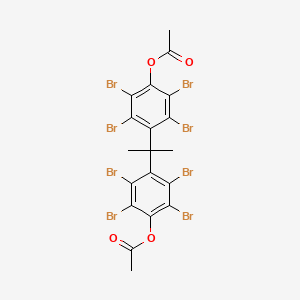
![6,6,8-Trimethyl-5,6-dihydro-1H-pyrrolo[2,3-g]quinoline](/img/structure/B13740486.png)

![Tetrakis(4'-bromo-[1,1'-biphenyl]-4-yl)silane](/img/structure/B13740491.png)
